molecular formula C21H23N3O2 B10987706 N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide

N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide

Cat. No.: B10987706
M. Wt: 349.4 g/mol
InChI Key: OAEAJGOYSQXHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide is a complex organic compound that features a pyrrolidine ring, an indole core, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the indole core. The pyrrolidine ring can be synthesized through the reaction of pyrrolidine with various precursors under specific conditions . The indole core is often constructed using Fischer indole synthesis or other cyclization methods . The final step involves coupling the pyrrolidine and indole moieties through an amide bond formation, typically using reagents like EDCI or HATU in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA, hydrogen peroxide

    Reduction: LAH, NaBH4

    Substitution: Halogenated reagents, bases like NaOH or KOH

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(pyrrolidin-1-yl)ethoxy]aniline
  • Indole derivatives
  • Pyrrolidine-containing compounds

Uniqueness

N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C21H23N3O2/c25-21(19-4-3-5-20-18(19)10-11-22-20)23-16-6-8-17(9-7-16)26-15-14-24-12-1-2-13-24/h3-11,22H,1-2,12-15H2,(H,23,25)

InChI Key

OAEAJGOYSQXHLD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)NC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.